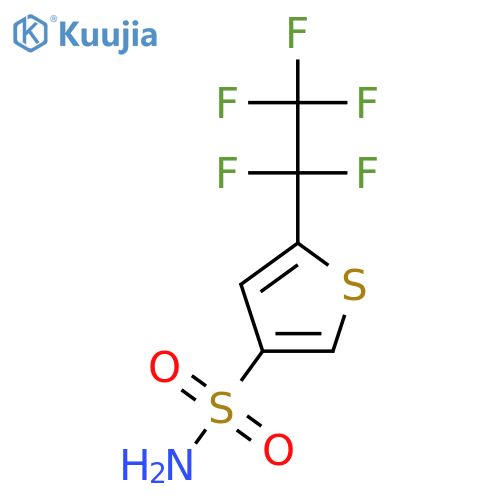

Cas no 2757999-97-4 (5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide)

2757999-97-4 structure

商品名:5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Z5633329784

- 2757999-97-4

- 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide

- EN300-37341534

- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide

-

- インチ: 1S/C6H4F5NO2S2/c7-5(8,6(9,10)11)4-1-3(2-15-4)16(12,13)14/h1-2H,(H2,12,13,14)

- InChIKey: CHSRVUVFHPTAAJ-UHFFFAOYSA-N

- ほほえんだ: S(C1=CSC(=C1)C(C(F)(F)F)(F)F)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 280.96036153g/mol

- どういたいしつりょう: 280.96036153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 96.8Ų

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37341534-0.25g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 0.25g |

$672.0 | 2023-05-30 | |

| Enamine | EN300-37341534-10.0g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 10g |

$5837.0 | 2023-05-30 | |

| Enamine | EN300-37341534-1.0g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 1g |

$1357.0 | 2023-05-30 | |

| Enamine | EN300-37341534-0.5g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 0.5g |

$1058.0 | 2023-05-30 | |

| 1PlusChem | 1P028FL4-10g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 10g |

$7277.00 | 2023-12-18 | |

| Aaron | AR028FTG-500mg |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| 1PlusChem | 1P028FL4-2.5g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 2.5g |

$3350.00 | 2024-05-07 | |

| Aaron | AR028FTG-2.5g |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 2.5g |

$3683.00 | 2025-02-16 | |

| 1PlusChem | 1P028FL4-250mg |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 250mg |

$893.00 | 2024-05-07 | |

| 1PlusChem | 1P028FL4-500mg |

5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide |

2757999-97-4 | 95% | 500mg |

$1370.00 | 2024-05-07 |

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2757999-97-4 (5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-sulfonamide) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 61389-26-2(Lignoceric Acid-d4)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量